molecular formula C7H6ClN3 B8418952 5-Chloro-4-methylamino-nicotinonitrile

5-Chloro-4-methylamino-nicotinonitrile

Cat. No.: B8418952
M. Wt: 167.59 g/mol
InChI Key: ONSZJJCGXRLNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methylamino-nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a chlorine atom at position 5, a methylamino group at position 4, and a nitrile group at position 2. Nicotinonitrile derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their bioisosteric properties and tunable reactivity .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-4-(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-10-7-5(2-9)3-11-4-6(7)8/h3-4H,1H3,(H,10,11)

InChI Key

ONSZJJCGXRLNDP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the pyridine ring critically influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-4-methylamino-nicotinonitrile Cl (C5), CH₃NH (C4), CN (C3) C₇H₆ClN₃ 183.6 (estimated) Methylamino group may enhance solubility; chloro group increases electrophilicity.
6-Amino-5-nitropicolinonitrile NH₂ (C6), NO₂ (C5), CN (C2) C₆H₄N₄O₂ 178.1 Nitro group introduces strong electron-withdrawing effects; potential mutagenicity .
2-Amino-6-methylnicotinonitrile NH₂ (C2), CH₃ (C6), CN (C3) C₇H₇N₃ 133.2 Methyl group improves lipophilicity; amino group enables hydrogen bonding .
4-Amino-5-methoxynicotinonitrile NH₂ (C4), OCH₃ (C5), CN (C3) C₇H₇N₃O 165.2 Methoxy group enhances metabolic stability; amino group aids in binding interactions .
5-Chloro-4-mercaptonicotinonitrile Cl (C5), SH (C4), CN (C3) C₆H₃ClN₂S 186.6 Thiol group increases nucleophilicity; potential for disulfide bond formation .
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile Cl (C5), cyclopropyl (C6), OH (C2), CF₃ (C4), CN (C3) C₁₀H₆ClF₃N₂O 282.6 Trifluoromethyl and cyclopropyl groups enhance steric bulk and metabolic resistance .

Research Implications

The substitution pattern of this compound balances reactivity (chloro) and solubility (methylamino), making it a candidate for kinase inhibitors or antimicrobial agents. Its trifluoromethyl analog () demonstrates enhanced metabolic stability, suggesting that further derivatization could optimize pharmacokinetics .

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